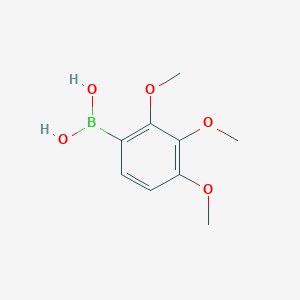

2,3,4-Trimethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2,3,4-trimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQLSQRFSNMANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378572 | |

| Record name | 2,3,4-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118062-05-8 | |

| Record name | 2,3,4-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trimethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylboronic acid, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl compounds.

Core Properties and Safety Information

This compound, identified by the CAS number 118062-05-8 , is a valuable building block in synthetic chemistry. Its key physical and chemical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 118062-05-8 | |

| Molecular Formula | C₉H₁₃BO₅ | |

| Molecular Weight | 212.01 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 74-79 °C | |

| Boiling Point | 371.1±52.0 °C (Predicted) | |

| Density | 1.21±0.1 g/cm³ (Predicted) | |

| pKa | 8.50±0.58 (Predicted) | |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) |

Identification and Chemical Descriptors

| Identifier | Value | Reference |

| IUPAC Name | (2,3,4-trimethoxyphenyl)boronic acid | |

| Synonyms | 2,3,4-Trimethoxybenzeneboronic acid | |

| InChI | 1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |

| InChIKey | LDQLSQRFSNMANA-UHFFFAOYSA-N | |

| SMILES | COc1ccc(B(O)O)c(OC)c1OC |

Safety and Handling

Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be used when handling this compound.

GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl compounds, which are common scaffolds in pharmaceuticals.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid, such as this compound.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. Researchers should optimize the specific catalyst, base, solvent, and reaction conditions for their particular substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

-

Degassed solvent system (e.g., toluene/ethanol, dioxane/water)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inerting: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

The trimethoxyphenyl motif is a key structural element in various biologically active molecules. For instance, the related compound 2,3,4-trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimetazidine, an anti-anginal agent. While direct signaling pathway involvement for this compound is not extensively documented, its utility in synthesizing derivatives with potential therapeutic applications is of significant interest to the drug development community. The ability to readily synthesize novel biaryl compounds using this boronic acid allows for the exploration of new chemical space in the search for new drug candidates.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of how this compound is utilized as a building block in the drug discovery process.

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,3,4-Trimethoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details a plausible synthetic route, methods for characterization, and insights into its role in the development of novel therapeutics.

Introduction

This compound is a member of the arylboronic acid family, a class of compounds renowned for their versatility in carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of three methoxy groups on the phenyl ring imparts specific electronic and steric properties, making it a valuable reagent for accessing complex molecular architectures. Its structural motifs are found in a variety of biologically active molecules, suggesting its potential as a key intermediate in drug discovery programs.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the readily available starting material, pyrogallol. The synthesis can be logically divided into two main stages: the formation of the key intermediate, 1,2,3-trimethoxybenzene, followed by its regioselective borylation.

Stage 1: Synthesis of 1,2,3-Trimethoxybenzene

The initial step involves the exhaustive methylation of pyrogallol to yield 1,2,3-trimethoxybenzene. A common and effective method for this transformation is the Williamson ether synthesis.

Experimental Protocol:

-

Materials: Pyrogallol, dimethyl sulfate, sodium hydroxide, and a suitable solvent such as water or ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pyrogallol in an aqueous or alcoholic solution of sodium hydroxide.

-

Cool the mixture in an ice bath and add dimethyl sulfate dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete methylation.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1,2,3-trimethoxybenzene.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure 1,2,3-trimethoxybenzene.

-

Stage 2: Synthesis of this compound via Lithiation-Borylation

The second stage involves the regioselective introduction of a boronic acid group onto the 1,2,3-trimethoxybenzene ring. A directed ortho-metalation (DoM) strategy, followed by borylation, is a powerful approach to achieve the desired regioselectivity. The methoxy groups can direct the lithiation to the adjacent positions.

Experimental Protocol:

-

Materials: 1,2,3-trimethoxybenzene, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes), anhydrous tetrahydrofuran (THF), and a borate ester such as trimethyl borate or triisopropyl borate.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2,3-trimethoxybenzene in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or sec-butyllithium dropwise with stirring. The reaction mixture may develop a color, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

-

To the cooled solution, add the borate ester (e.g., trimethyl borate) dropwise.

-

After the addition, allow the reaction to stir at -78 °C for a period before gradually warming to room temperature.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

-

The overall synthetic workflow is depicted in the following diagram:

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical properties and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃BO₅ | [1] |

| Molecular Weight | 212.01 g/mol | [1] |

| Melting Point | 74-79 °C | [1] |

| Appearance | Off-white to light yellow solid | - |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.4 (d) | Ar-H |

| ~6.8 (d) | Ar-H |

| ~5.5 (br s) | B(OH)₂ |

| ~3.9 (s) | -OCH₃ |

| ~3.85 (s) | -OCH₃ |

| ~3.8 (s) | -OCH₃ |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (boronic acid) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1250-1000 | C-O stretch (ether) |

3.2.3. Mass Spectrometry (MS)

| m/z (ESI-) | Assignment |

| 211.07 | [M-H]⁻ |

Applications in Drug Development

Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl scaffolds, which are prevalent in many marketed drugs. The trimethoxyphenyl motif is a key pharmacophore in a number of biologically active compounds, including those with anticancer properties.

Role in Suzuki-Miyaura Cross-Coupling

This compound serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with an aryl or vinyl halide/triflate. This reaction is a cornerstone for the synthesis of complex organic molecules.

Potential Signaling Pathway Involvement: Tubulin Polymerization Inhibition

While direct studies on the biological activity of this compound are limited, the trimethoxyphenyl moiety is a well-known pharmacophore in compounds that exhibit potent anticancer activity by targeting the microtubule network. These compounds often function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. It is plausible that derivatives synthesized using this compound could exhibit similar biological activity.

The proposed mechanism of action involves the binding of the trimethoxyphenyl-containing compound to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. The synthetic route outlined in this guide, based on established chemical transformations, provides a reliable pathway to access this compound. While detailed experimental characterization data is not widely available, the predicted spectroscopic information serves as a useful reference. The presence of the trimethoxyphenyl motif suggests that derivatives of this compound may be promising candidates for the development of novel anticancer agents, particularly those targeting tubulin polymerization. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

An In-Depth Technical Guide on 2,3,4-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the physicochemical properties of 2,3,4-Trimethoxyphenylboronic acid, a compound of interest in organic synthesis and medicinal chemistry.

Core Compound Properties

This compound is an organic compound featuring a benzene ring substituted with three methoxy groups and a boronic acid functional group. Its chemical properties make it a reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃BO₅ | [1][2][3] |

| Linear Formula | (CH₃O)₃C₆H₂B(OH)₂ | |

| Molecular Weight | 212.01 g/mol | [1][2][3][4] |

| CAS Number | 118062-05-8 | |

| Melting Point | 74-79 °C |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and application of this compound are typically found in peer-reviewed scientific literature and chemical synthesis databases. These protocols would include specific reaction conditions, reagent quantities, work-up procedures, and analytical methods for characterization (e.g., NMR, mass spectrometry, HPLC). Due to the specific and varied nature of its applications, a generalized experimental protocol is not provided here. Researchers should consult relevant publications for methodologies tailored to their specific research goals.

Logical Relationships

The following diagram illustrates the relationship between the compound and its fundamental chemical identifiers.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3,4-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2,3,4-Trimethoxyphenylboronic acid. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document consolidates available information and supplements it with established principles of boronic acid chemistry, using data from related compounds to provide a practical framework for its use. Detailed experimental protocols for determining solubility and stability are also provided.

Core Concepts: Understanding Boronic Acid Chemistry

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups. They are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often moderated by their inherent stability limitations.

Key Stability Considerations:

-

Dehydration: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by temperature, concentration, and the presence of water.

-

Oxidation: The boronic acid moiety is susceptible to oxidative degradation, which can cleave the C-B bond.

-

Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom, particularly under certain pH and temperature conditions.

The electronic nature of substituents on the phenyl ring significantly influences the properties of arylboronic acids. The three methoxy groups on this compound are electron-donating, which can affect the Lewis acidity of the boron atom and, consequently, its reactivity and stability.

Physicochemical Properties of this compound

Direct, quantitative solubility and stability data for this compound is not extensively reported in the public domain. The following table summarizes the available physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BO₅ | Sigma-Aldrich |

| Molecular Weight | 212.01 g/mol | Sigma-Aldrich |

| Melting Point | 74-79 °C | Sigma-Aldrich[1] |

| Appearance | Solid | LookChem[2] |

| Predicted pKa | 8.50 ± 0.58 | LookChem[2] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |

| Qualitative Solubility | Slightly soluble in Acetonitrile and Chloroform. | LookChem[2] |

Solubility Profile

While specific quantitative solubility data for this compound is limited, general trends for phenylboronic acids can provide guidance. Phenylboronic acid itself exhibits moderate solubility in polar organic solvents like ethers and ketones, and low solubility in nonpolar hydrocarbon solvents[3]. The esterification of boronic acids generally increases their solubility in organic solvents.

For a precise determination of solubility in a solvent system of interest, experimental measurement is recommended. A widely accepted methodology is the dynamic method.

Experimental Protocol: Solubility Determination by the Dynamic Method

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents of interest

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or a jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., circulating thermostat)

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or laser light source and photodetector (optional, for enhanced precision)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to achieve a known mole fraction or concentration.

-

Sealing: Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

-

Heating and Observation: Place the vial in the temperature bath and begin stirring. Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2–0.5 °C/min).

-

Dissolution Point Determination: Continuously monitor the solution. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is the solubility temperature for that specific concentration.

-

Data Collection: Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Data Analysis: Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining solubility via the dynamic method.

Stability Profile and Degradation Pathways

The stability of boronic acids is a critical factor for their storage and application. While specific stability data for this compound is not available, the general degradation pathways for arylboronic acids are well-understood.

Primary Degradation Pathways:

-

Dehydration to Boroxine: This is a common equilibrium process for boronic acids in the solid state or in non-aqueous solutions. The reaction is thermally driven and reversible upon addition of water.

-

Oxidative Decomposition: The boronic acid moiety can be oxidized, leading to cleavage of the carbon-boron bond. This can be a significant issue in solution, particularly in the presence of oxidizing agents.

-

Protodeboronation: The replacement of the B(OH)₂ group with a hydrogen atom can occur, especially under harsh pH or high-temperature conditions.

The predicted pKa of ~8.5 for this compound suggests that in aqueous solutions, the equilibrium between the neutral boronic acid and the anionic boronate form will be sensitive to pH changes around this value. The stability of boronic acids can be influenced by pH, with degradation often accelerated under either strongly acidic or basic conditions.

Experimental Protocol: General Stability Assessment

A general protocol to assess the stability of this compound under various conditions is outlined below. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus:

-

This compound

-

Solvents and buffers for creating desired pH, temperature, and oxidative stress conditions

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Temperature-controlled chambers/ovens

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

pH Stability: Aliquot the stock solution into different aqueous buffers (e.g., pH 2, 7, 9) and store at a defined temperature.

-

Thermal Stability: Store solutions (or the solid compound) at elevated temperatures (e.g., 40°C, 60°C).

-

Oxidative Stability: Treat a solution of the compound with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

The logical relationship for investigating boronic acid stability is depicted in the diagram below.

Caption: Logical framework for assessing the stability of boronic acids.

Conclusion and Recommendations

While specific, published quantitative data on the solubility and stability of this compound is scarce, an understanding of the general behavior of arylboronic acids provides a strong foundation for its handling and application. The compound is expected to have limited solubility in some common organic solvents and to be susceptible to degradation via dehydration, oxidation, and protodeboronation.

For applications requiring high stability, especially in solution, the conversion of the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, should be considered. For all critical applications, it is strongly recommended that researchers experimentally determine the solubility and stability of this compound in their specific systems of interest using the protocols outlined in this guide. This will ensure reproducible and reliable results in drug development and other sensitive synthetic applications.

References

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. Their stability, low toxicity, and high functional group tolerance have established them as indispensable reagents in modern organic synthesis. Among these, 2,3,4-Trimethoxyphenylboronic acid offers a unique substitution pattern that can influence the steric and electronic properties of resulting molecules, making it a reagent of interest in the design and synthesis of novel therapeutic agents. This guide will delve into the technical aspects of this compound, providing a foundational resource for its effective utilization in a research and development setting.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 118062-05-8 |

| Molecular Formula | (CH₃O)₃C₆H₂B(OH)₂ |

| Molecular Weight | 212.01 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-79 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis of this compound

While the historical first synthesis of this compound is not well-documented, a plausible and efficient synthetic route can be devised starting from the readily available precursor, pyrogallol. This multi-step synthesis involves the formation of 1,2,3-trimethoxybenzene, followed by bromination to yield 1-bromo-2,3,4-trimethoxybenzene, which then undergoes a borylation reaction.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized protocols for each step of the proposed synthesis.

Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol

This procedure is based on the methylation of pyrogallol.

-

Materials:

-

Procedure:

-

Dissolve pyrogallol in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature below a specified limit (e.g., 40-50 °C) with external cooling.

-

After the addition is complete, continue stirring at a slightly elevated temperature for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 1,2,3-trimethoxybenzene, which can be purified by distillation or recrystallization.

-

Step 2: Synthesis of 1-Bromo-2,3,4-trimethoxybenzene

This step involves the electrophilic bromination of 1,2,3-trimethoxybenzene.

-

Materials:

-

Procedure:

-

Dissolve 1,2,3-trimethoxybenzene in the chosen solvent in a reaction flask protected from light.

-

Add N-Bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 1-bromo-2,3,4-trimethoxybenzene.

-

Step 3: Synthesis of this compound

This final step is a borylation reaction, commonly achieved via a Grignard reagent or a lithium-halogen exchange followed by reaction with a borate ester.

-

Materials:

-

1-Bromo-2,3,4-trimethoxybenzene

-

Magnesium turnings or n-Butyllithium

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Triisopropyl borate or Trimethyl borate

-

Aqueous acid (e.g., HCl or H₂SO₄) for hydrolysis

-

-

Procedure (via Grignard Reagent):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.

-

Add a solution of 1-bromo-2,3,4-trimethoxybenzene in anhydrous THF dropwise to initiate the Grignard reaction. Gentle heating may be required.

-

Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to a low temperature (e.g., -78 °C) in a separate flask containing a solution of triisopropyl borate in anhydrous THF.

-

Slowly add the Grignard reagent to the borate ester solution via a cannula, maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization.

-

Quantitative Data from a Related Synthesis

| Reaction Step | Reactants | Product | Yield (%) |

| Etherification | Pyrogallic acid, Dimethyl carbonate | 1,2,3-Trimethoxybenzene | 92 |

| Bromination | 1,2,3-Trimethoxybenzene, NBS | 2,3,4-Trimethoxy bromobenzene | 92.2 |

Applications in Research and Drug Development

This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl linkages which are common motifs in pharmaceuticals.

A generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The trimethoxyphenyl moiety is present in a number of biologically active compounds. The ability to introduce the 2,3,4-trimethoxyphenyl group onto various scaffolds using the corresponding boronic acid makes it a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies. While specific drugs developed directly from this boronic acid are not prominently documented, its use as a synthetic intermediate in the exploration of new chemical entities is its primary application in this field.

Conclusion

This compound is a specialized reagent with significant potential in organic synthesis and drug discovery. While its historical origins are not clearly detailed in accessible literature, its synthesis can be reliably achieved through a multi-step process starting from pyrogallol. The true value of this compound lies in its application in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides the necessary foundational knowledge for researchers and drug development professionals to effectively synthesize and utilize this compound in their scientific endeavors. Further research into its applications is warranted to fully explore its potential in the development of novel therapeutics.

References

Spectroscopic Profile of 2,3,4-Trimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3,4-Trimethoxyphenylboronic acid (CAS No. 118062-05-8; Molecular Formula: C₉H₁₃BO₅). Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of arylboronic acids.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimations derived from spectral data of analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~6.8 - 7.0 | d | 1H | Ar-H |

| ~4.0 - 4.2 | s (broad) | 2H | B(OH)₂ |

| ~3.9 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Ar-C-O |

| ~145 - 150 | Ar-C-O |

| ~140 - 145 | Ar-C-O |

| ~120 - 125 | Ar-C-B |

| ~110 - 115 | Ar-C-H |

| ~105 - 110 | Ar-C-H |

| ~60 - 62 | OCH₃ |

| ~55 - 57 | OCH₃ |

| ~55 - 57 | OCH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic, OCH₃) |

| 1600 - 1580 | Medium-Strong | C=C stretch (Aromatic) |

| 1480 - 1420 | Medium-Strong | C=C stretch (Aromatic) |

| 1380 - 1320 | Strong | B-O stretch |

| 1280 - 1240 | Strong | C-O stretch (Aryl ether) |

| 1100 - 1000 | Strong | C-O stretch (Aryl ether) |

| ~700 | Strong | B-O-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212.08 | [M]⁺ (Molecular Ion) |

| 194.07 | [M - H₂O]⁺ |

| 179.05 | [M - H₂O - CH₃]⁺ |

| 166.06 | [M - H₂O - CO]⁺ or [M - B(OH)₂]⁺ |

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These represent general methodologies for the characterization of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI or EI) is used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Introduction to Suzuki coupling with substituted phenylboronic acids

An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid) with an organic halide or triflate.[3] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and substituted aryl structures is a common requirement for synthesizing complex drug molecules.[4]

This guide provides a comprehensive technical overview of the Suzuki coupling reaction with a specific focus on the use of substituted phenylboronic acids. We will delve into the reaction mechanism, the critical roles of various components, the influence of substituents, and provide practical experimental guidance for researchers in the field.

The Core Mechanism: A Three-Step Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide (C-X) bond of the aryl halide (Ar-X). This step oxidizes the palladium to Pd(II), forming a square planar organopalladium intermediate.[1][5] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl. Electron-withdrawing groups on the aryl halide can accelerate this rate-determining step.[6]

-

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) intermediate.[1] For this to occur, the boronic acid must first be activated by a base. The base reacts with the phenylboronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻).[7][8][9] This boronate then exchanges its aryl group with the halide on the palladium complex, forming a new di-organopalladium(II) intermediate.[1] The exact mechanism of this ligand transfer is complex and remains an area of active research.[1]

-

Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex are coupled, forming the new C-C bond of the desired biaryl product (Ar-Ar'). This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][5] Bulky, electron-rich ligands on the palladium catalyst facilitate this step.[1]

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Key Reaction Components and Conditions

The success of a Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligands

While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, the choice of ligand is often the most critical parameter for achieving high efficiency.[7][10]

-

Phosphine Ligands : Electron-rich and sterically bulky phosphine ligands are highly effective. They enhance the electron density on the palladium center, which promotes the oxidative addition step, and their size facilitates the final reductive elimination.[1] Modern dialkylbiaryl phosphines, such as those developed by the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are particularly effective for coupling challenging substrates like aryl chlorides and sterically hindered partners.[11]

-

N-Heterocyclic Carbenes (NHCs) : NHCs are another class of ligands that are often more electron-rich and bulky than phosphines, providing excellent stability and reactivity to the palladium catalyst.[1]

Substrate Scope: Aryl Halides and Phenylboronic Acids

The electronic and steric properties of both coupling partners significantly impact the reaction's outcome.

-

Aryl Halides : The reactivity order is generally I > Br > OTf > Cl > F.[12] Aryl chlorides, while economically attractive, are the least reactive and often require more active catalyst systems with bulky, electron-rich ligands to undergo oxidative addition.[4] Electron-withdrawing groups on the aryl halide typically increase reactivity by making the carbon atom more electrophilic.[6]

-

Substituted Phenylboronic Acids : The substituents on the phenylboronic acid also play a role. While the reaction is remarkably tolerant of a wide range of functional groups, electronic effects can influence reaction rates. Both electron-donating and electron-withdrawing groups are generally well-tolerated, making the reaction highly versatile for building diverse molecular libraries.[13] However, very strong electron-withdrawing groups may sometimes lead to lower yields.[14] Steric hindrance, particularly ortho-substituents on the boronic acid, can slow the reaction and may require higher temperatures or more active catalysts.[15]

Role of the Base and Solvent

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[7]

-

Bases : Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[16] The base deprotonates the boronic acid to form a more reactive boronate anion ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[8][17] The choice of base can be critical, with stronger bases like K₃PO₄ or Cs₂CO₃ often being necessary for less reactive substrates.

-

Solvents : A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2] The addition of water is often beneficial as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.

Data Presentation: Suzuki Coupling with Substituted Phenylboronic Acids

The following table summarizes representative yields for the Suzuki coupling of various aryl halides with electronically diverse phenylboronic acids, illustrating the reaction's broad scope.

| Entry | Aryl Halide | Phenylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Bromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~99 | [16][18] |

| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 92 | [19] |

| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(II) Complex | K₂CO₃ | DMF | 25 | >95 | [20] |

| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 98 | [21] |

| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [22] |

| 6 | 4-Chlorotoluene | 2,4-Dimethylphenylboronic acid | Pd-NHC Complex | K₂CO₃ | 2-Propanol/H₂O | 80 | 93 | [23] |

| 7 | 1-Nitronaphthalene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 85 | [13] |

| 8 | 4-Chloroacetophenone | 4-Chlorophenylboronic acid | Pd-Complex 7 | K₂CO₃ | H₂O | Reflux | 80 | [24] |

Experimental Protocols

General Experimental Workflow

A typical Suzuki coupling experiment follows a standardized workflow from setup to purification, which must be conducted with care to ensure reproducibility and high yields. The process requires establishing an inert atmosphere to protect the catalyst from oxygen.

Figure 2: General Experimental Workflow for Suzuki Coupling

Detailed Procedure for a Representative Suzuki Coupling

This protocol describes a general method for the coupling of an aryl bromide with a substituted phenylboronic acid.[16]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inerting : Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Add the degassed toluene and degassed water to the reaction mixture via syringe.

-

Reaction : Place the sealed Schlenk tube into a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).

-

Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Development

The Suzuki coupling is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of numerous blockbuster drugs containing the biaryl motif.

-

Sartans : This class of antihypertensive drugs, which act as angiotensin II receptor antagonists, heavily relies on the Suzuki coupling for the synthesis of their characteristic biphenyl core. Examples include Valsartan, Telmisartan, and Losartan.[25][26][27] The synthesis of Telmisartan, for instance, can involve the coupling of two distinct benzimidazole units or the coupling of a boronic acid with a bromophenyl-oxazoline intermediate.[25]

-

Oncology : Many kinase inhibitors used in cancer therapy feature biaryl structures that are readily assembled using Suzuki coupling.

-

Anti-inflammatory Agents : A number of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds are synthesized using this methodology.

The reaction's tolerance for a wide array of functional groups allows for its application late in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies—a critical activity in drug discovery.

Conclusion

The Suzuki-Miyaura coupling of substituted phenylboronic acids is an indispensable tool for researchers in organic synthesis and drug development. Its reliability, mild conditions, and exceptional functional group tolerance have cemented its status as a premier method for constructing C-C bonds. A thorough understanding of the underlying mechanism and the interplay between the catalyst, ligand, base, and substrates is crucial for optimizing reaction conditions and successfully applying this powerful reaction to the synthesis of complex, high-value molecules.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 14. pure.hw.ac.uk [pure.hw.ac.uk]

- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. arkat-usa.org [arkat-usa.org]

- 25. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Standard Protocol for Suzuki Coupling Using 2,3,4-Trimethoxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a base.[1][2][4]

This document provides a detailed protocol for the Suzuki coupling of 2,3,4-Trimethoxyphenylboronic acid with various aryl halides. This compound is a valuable building block in medicinal chemistry, and understanding its reactivity in Suzuki couplings is crucial for the synthesis of novel biaryl compounds with potential biological activity. The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the boronic acid, and this protocol provides a robust starting point for successful coupling reactions.[5]

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Palladium(II) complex.[2][3]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Palladium(II) complex.[1][2]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[1][2][3]

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of this compound with an aryl halide.

Materials and Reagents

-

This compound

-

Aryl halide (e.g., Aryl iodide, Aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Deionized water

General Reaction Setup

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

-

Add the aryl halide (1.0 equivalent) and the base (2.0 - 3.0 equivalents).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.

-

Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, it can be added with the other solids.

-

Add the degassed solvent system via syringe. A common solvent mixture is Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

Work-up and Purification Procedure

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various aryl halides. The data is compiled from analogous reactions and general principles of Suzuki couplings.

Table 1: Reaction Conditions for Suzuki Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2) | DMF/H₂O | 85 | 10 |

Table 2: Representative Yields for Suzuki Coupling Products

| Entry | Product | Expected Yield (%) |

| 1 | 4-Methoxy-2',3',4'-trimethoxy-1,1'-biphenyl | 85-95% |

| 2 | 4-Nitro-2',3',4'-trimethoxy-1,1'-biphenyl | 80-90% |

| 3 | 2-(2,3,4-Trimethoxyphenyl)pyridine | 75-85% |

| 4 | 4'-(2,3,4-Trimethoxyphenyl)biphenyl-4-carbonitrile | 80-92% |

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki coupling reaction in the laboratory.

Caption: General laboratory workflow for a Suzuki coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3,4-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling reactions of 2,3,4-trimethoxyphenylboronic acid. This key building block is instrumental in the synthesis of various high-value organic molecules, most notably analogues of Combretastatin A-4, a potent anti-cancer agent. The methodologies outlined below are designed to serve as a comprehensive guide for laboratory execution and optimization.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable nucleophilic partner in these reactions due to its electron-rich nature, which can influence reaction kinetics and product yields. Its application is particularly significant in the synthesis of biologically active compounds, where the trimethoxyphenyl moiety is a common pharmacophore.[2][3]

This document covers four major classes of palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds by reacting the boronic acid with aryl or vinyl halides/triflates.[1][4]

-

Heck Coupling: Formation of a C–C bond between the boronic acid and an alkene.

-

Sonogashira Coupling: Formation of a C–C bond between the boronic acid and a terminal alkyne.

-

Buchwald-Hartwig Amination: Formation of a C–N bond by coupling the boronic acid with an amine (this is an adaptation of the typical reaction which uses an aryl halide).

Data Presentation: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura cross-coupling reactions. The following tables summarize representative conditions and outcomes for the coupling of various aryl boronic acids with aryl halides, providing a basis for selecting starting conditions for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Bromides

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 | [4] |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 2 | 95 | [5] |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [6] |

| 4 | 2-Bromomesitylene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 91 | [7] |

Table 2: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 98 | [7] |

| 2 | 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (2) | P(Cy)₃ (8) | K₃PO₄ | Dioxane | 100 | 18 | 73 | [8] |

| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | P,O-Ligand 1 (4) | K₃PO₄ | Dioxane | 100 | 24 | 95 | [9] |

| 4 | 2-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr (2) | - | K₂CO₃ | THF/H₂O | 80 | 18 | 99 | [10] |

Experimental Protocols

The following are detailed, generalized protocols for the cross-coupling of this compound. These should be optimized for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from high-yielding procedures for electron-rich boronic acids.[6][11]

Materials:

-

This compound (1.1-1.5 eq.)

-

Aryl halide (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq.)

-

Degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Heck-Type Coupling Protocol with Arylboronic Acid

This protocol describes a Heck-type reaction using an arylboronic acid as the aryl source, which is an environmentally benign alternative to using aryl halides.

Materials:

-

This compound (1.5 eq.)

-

Alkene (1.0 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

-

Oxidant (e.g., Cu(OAc)₂, benzoquinone; 2.0 eq.)

-

Solvent (e.g., DMF, DMSO)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the alkene (1.0 eq.), this compound (1.5 eq.), and the oxidant (2.0 eq.) in the solvent.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%).

-

Stir the reaction mixture at a temperature ranging from 60 to 120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle for Heck-type coupling.

Sonogashira-Type Coupling Protocol

This is a representative protocol for the copper-free Sonogashira coupling, which is often preferred to avoid issues with copper contamination.

Materials:

-

This compound (as a surrogate for the aryl halide, reaction proceeds via an initial Suzuki-like transmetalation)

-

Terminal alkyne (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Et₃N, piperidine)

-

Solvent (e.g., THF, DMF)

-

Ethyl acetate

-

Saturated aqueous NH₄Cl

-

Brine

Procedure:

-

To a Schlenk flask, add the this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.2 eq.) dropwise.

-

Stir the reaction at a temperature between room temperature and 60 °C until completion.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Caption: Workflow for Sonogashira-type coupling.

Buchwald-Hartwig-Type Amination Protocol

This protocol adapts the Buchwald-Hartwig amination for the use of a boronic acid as the electrophilic partner, which is a less common but feasible transformation.

Materials:

-

This compound (1.0 eq.)

-

Amine (1.2 eq.)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄; 1.5 eq.)

-

Solvent (e.g., Toluene, Dioxane)

-

Ethyl acetate

-

Brine

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the boronic acid (1.0 eq.), amine (1.2 eq.), base (1.5 eq.), and palladium pre-catalyst (2 mol%).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air-sensitive and toxic. Handle them in a fume hood or glovebox.

-

Organic solvents are flammable and should be handled with care.

-

Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of complex organic molecules. The choice of catalyst, ligand, and reaction conditions is crucial for achieving optimal results. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the field of organic synthesis and drug development. Further optimization may be required for specific substrate combinations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Reactions with 2,3,4-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving 2,3,4-trimethoxyphenylboronic acid. This reaction is a critical tool in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the creation of complex biaryl molecules that are often pivotal scaffolds in pharmaceutical compounds.

The electron-donating nature of the three methoxy groups on the phenylboronic acid can influence reaction kinetics and yields. The protocols and data presented here are intended to serve as a comprehensive resource for laboratory execution and optimization of these coupling reactions.

The Role of Base and Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is crucial, primarily impacting the transmetalation step. The base activates the organoboron species, enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium complex. The solvent system must solubilize the reactants and catalyst, and can also influence the rate and selectivity of the reaction.

Comparative Data on Base and Solvent Selection

The following table summarizes common conditions for Suzuki-Miyaura couplings, providing a comparative overview of how different bases and solvents can affect reaction outcomes. While specific data for this compound is limited in the literature, the following conditions are generally effective for Suzuki reactions of electron-rich boronic acids.

| Entry | Aryl Halide Partner | Base (equivalents) | Solvent System | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | Pd(PPh₃)₄ (2 mol%) | 80 | 12 | ~92 |

| 2 | Aryl Bromide | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 100 | 8 | High |

| 3 | Aryl Iodide | Na₂CO₃ (2.0) | n-propanol/H₂O (3:1) | Pd(OAc)₂ (0.3 mol%) + PPh₃ (1 mol%) | Reflux | 1 | High |

| 4 | Aryl Chloride | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | Pd(dppf)Cl₂ (5 mol%) | 100 | 12-24 | Moderate to High |

| 5 | Aryl Bromide | NaOH (2.0) | MeOH/H₂O (3:2) | Polymer-supported Pd(II) | 80 | 6 | ~96 |

| 6 | Aryl Iodide | K₂CO₃ (3.0) | DME/EtOH (9:1) | PdCl₂(PPh₃)₂ (5 mol%) | MW 120 | 0.25 | High |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is illustrative and compiled from various sources on Suzuki couplings.

Key Considerations for Base and Solvent Selection:

-

Bases: Inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and generally provide high yields.[1] The choice of base can be substrate-dependent, with stronger bases like Cs₂CO₃ sometimes being more effective for less reactive aryl chlorides.[2] Aqueous solutions of bases are often employed to facilitate the reaction.[3]

-

Solvents: A variety of solvents can be used, with common choices including ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons like toluene, and alcohols such as n-propanol and methanol.[3][4][5] Biphasic systems, often containing water, are frequently used to dissolve the inorganic base.[3] The use of water as a co-solvent can also accelerate the reaction. For microwave-assisted reactions, polar solvents like DME and ethanol are suitable.[6]

Diagrams of Key Processes

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. biaryl_synthesis [www2.chemistry.msu.edu]

- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

Synthesis of Biaryl Compounds Using 2,3,4-Trimethoxyphenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and organic functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures. This application note provides detailed protocols and technical data for the synthesis of biaryl compounds utilizing 2,3,4-Trimethoxyphenylboronic acid as a key building block. The presence of the trimethoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this reagent particularly valuable in drug discovery programs.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle